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Compound of Interest

Compound Name: Harmalidine

CAS No.: 109794-97-0

Cat. No.: B178580 Get Quote

Executive Summary & Structural Logic
The β-carboline alkaloids—specifically Harmine, Harmaline, and Tetrahydroharmine (THH)—

represent a scaffold of immense pharmacological interest due to their dual-nature as

monoamine oxidase (MAO) inhibitors and kinase modulators.

While often grouped together in crude extracts (e.g., Peganum harmala or Banisteriopsis

caapi), their bioactivities diverge significantly based on the saturation of the pyridine ring.

Harmine (fully aromatic) is the superior DYRK1A inhibitor and DNA intercalator.

Harmaline (dihydro-β-carboline) is the most potent MAO-A inhibitor but carries significant

tremorogenic neurotoxicity.

Tetrahydroharmine (tetrahydro-β-carboline) acts primarily as a Serotonin Reuptake Inhibitor

(SRRI) with weaker MAO inhibition.

This guide dissects these differences to aid in the selection of the correct alkaloid for specific

experimental or therapeutic applications.

Structure-Activity Relationship (SAR)
The core pharmacophore is the tricyclic β-carboline ring. The bioactivity profile shifts drastically

with the oxidation state of the C3-C4 bond and the substituent at C7.
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SAR Analysis
Planarity & DNA Binding: Harmine is fully aromatic and planar, maximizing

-stacking interactions with DNA base pairs. Harmaline, being partially saturated, has a
"twisted" conformation that reduces intercalation affinity relative to Harmine.

MAO-A Selectivity: The 7-methoxy group is critical for MAO-A selectivity. Removal of the

methyl group (yielding Harmol/Harmalol) increases hydrophilicity and generally reduces

MAO-A potency while retaining some kinase inhibitory potential.

Kinase Inhibition (DYRK1A): The fully aromatic pyridine ring of Harmine is essential for fitting

into the ATP-binding pocket of DYRK1A. The dihydro-structure of Harmaline sterically

hinders this binding, reducing potency by approximately 10-fold.

Visualization: Structural Classification & SAR Flow
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Caption: SAR progression showing how saturation levels dictate the shift from Kinase/DNA

targeting (Harmine) to MAO-A targeting (Harmaline) and Reuptake inhibition (THH).

Comparative Bioactivity Data[1][2][3][4][5][6]
The following data aggregates results from fluorometric enzyme assays and kinetic studies.

Note that Harmaline is consistently the most potent MAO-A inhibitor, whereas Harmine
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dominates in kinase inhibition.

Table 1: Quantitative Bioactivity Profile
Target /
Activity

Harmine Harmaline
Tetrahydrohar
mine (THH)

Harmol

MAO-A IC50
0.38 µM - 0.5 µM

[1]
0.10 µM [1] > 10 µM (Weak) ~5 µM

MAO-B IC50 > 50 µM > 50 µM > 100 µM > 50 µM

DYRK1A IC50
0.08 µM (80 nM)

[2]
~5 µM Inactive / Weak ~0.09 µM

DNA Melting

(ΔTm)

+20°C (Strong)

[3]
+5°C (Weak) Negligible Moderate

Mechanism
Reversible

Competitive

Reversible

Competitive

SRRI + Weak

MAOI
Kinase Inhibitor

Primary Toxicity
Cytotoxic (High

dose)
Tremorogenic Low Low

Mechanistic Insight: The Tremor Factor
Harmaline induces rapid onset tremors (8-12 Hz) by acting on the inferior olive neurons. This is

a specific excitotoxic effect mediated by the T-type calcium channels (CaV3.1), a pathway

where Harmine is significantly less active. Researchers modeling essential tremor should

exclusively use Harmaline.

Mechanistic Pathways
Understanding the dual-pathway interference is critical for drug design. Harmine's inhibition of

DYRK1A is relevant for diabetes (beta-cell proliferation) and Down syndrome, while MAO-A

inhibition is relevant for antidepressant effects.
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Caption: Dual-action pathways. Harmine favors DYRK1A/DNA pathways; Harmaline favors

MAO-A/Tremor pathways.

Experimental Protocols
Protocol A: Fluorometric MAO-A Inhibition Assay
Objective: Determine IC50 of harmala alkaloids using the Amplex Red system (high sensitivity).

Rationale: Spectrophotometric assays (kynuramine) often suffer from interference by the

alkaloids' intrinsic fluorescence. The peroxidase-coupled fluorometric assay minimizes this

artifact.

Reagents:

Tyramine (Substrate)

Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine)

Horseradish Peroxidase (HRP)

Recombinant Human MAO-A (Sigma or Corning)
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Positive Control: Clorgyline (Irreversible MAO-A inhibitor)[1]

Workflow:

Preparation: Dissolve alkaloids in DMSO. Prepare 7 serial dilutions (e.g., 0.01 µM to 100

µM). Final DMSO concentration must be <1%.

Enzyme Incubation: Incubate 50 µL of MAO-A (1 U/mL) with 10 µL of inhibitor solution for 15

minutes at 37°C in Potassium Phosphate Buffer (0.05 M, pH 7.4).

Why? Pre-incubation ensures equilibrium binding for reversible inhibitors like Harmine.

Reaction Start: Add 40 µL of working solution containing Tyramine (1 mM), Amplex Red (200

µM), and HRP (1 U/mL).

Measurement: Monitor fluorescence continuously for 30 minutes (Ex: 530 nm, Em: 590 nm).

Analysis: Calculate the slope (RFU/min) of the linear phase. Plot % Inhibition vs.

Log[Concentration] to derive IC50.

Protocol B: DNA Melting Temperature (Tm) Study
Objective: Quantify DNA intercalation strength. Rationale: Intercalators stabilize the double

helix, requiring higher temperatures to denature (melt) the strands.

Workflow:

Mix: Prepare CT-DNA (Calf Thymus DNA) at 50 µM (base pair concentration) in dilute TE

buffer.

Titrate: Add alkaloid at ratios (r = [Alkaloid]/[DNA]) of 0.1, 0.3, and 0.5.

Melt: Heat samples from 25°C to 95°C at 1°C/min while monitoring Absorbance at 260 nm.

Result:

Harmine: Expect

(Strong stabilization).
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Harmaline: Expect

(Weak stabilization).
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Caption: Fluorometric MAO-A assay workflow designed to minimize interference from alkaloid

autofluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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